![molecular formula C17H17N5O B2435754 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200930-08-9](/img/structure/B2435754.png)
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
- Synthesis and Antimicrobial Properties : A series of chiral 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(substituted-1-azetidinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acids was synthesized to study the effect of the azetidine moiety on tricyclic quinolone antibacterial agents. These compounds, including stereochemically pure azetidinylquinolones, were evaluated for antibacterial activity, solubility, and pharmacokinetic behavior, showing that stereochemistry at the azetidine and oxazine rings was critical for increased in vitro activity and oral efficacy (Frigola et al., 1995).
- Antimicrobial and Antifungal Activity : Quinoxaline-based thiazolidinones and azetidinones were synthesized and tested for their antimicrobial and antifungal activity against different microorganisms, demonstrating the potential utility of these compounds in combating infectious diseases (Vyas, Chauhan, & Parikh, 2007).
Anticancer Applications
- Antibacterial and Anticancer Properties : New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and evaluated for their antibacterial and anticancer properties. Notably, some derivatives exhibited good antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli, as well as growth inhibition against breast, colon carcinoma, and lung adenocarcinoma cell lines, highlighting their potential as therapeutic agents (Rajulu et al., 2014).
Chemical Synthesis and Modification
- Synthesis of Heteroaryloxetanes and Heteroarylazetidines : A radical addition method (Minisci reaction) was employed for the introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases. This process was used to modify key drug discovery compounds, demonstrating the versatility of azetidine and oxetane modifications in medicinal chemistry (Duncton et al., 2009).
Enzyme Inhibition
- Glycosidase Inhibitory Activity : Azetidine iminosugars synthesized from D-glucose were evaluated for their enzyme inhibitory activity against various enzymes, including significant inhibitory activity against amyloglucosidase from Aspergillus niger. These findings suggest a role for such compounds in the design of enzyme inhibitors for therapeutic applications (Lawande et al., 2015).
Properties
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-17(20-15-6-3-2-5-14(15)19-12)21-9-13(10-21)11-22-16(23)7-4-8-18-22/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXLQZODQNYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)
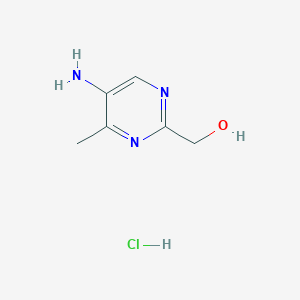
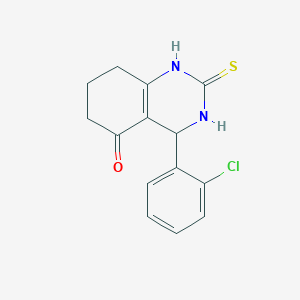
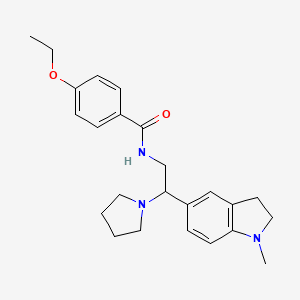
![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)
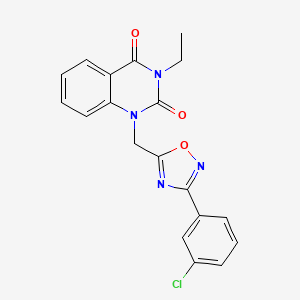
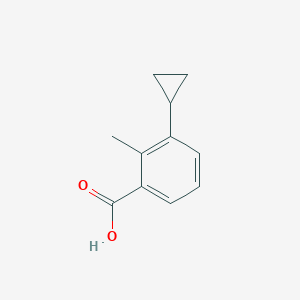
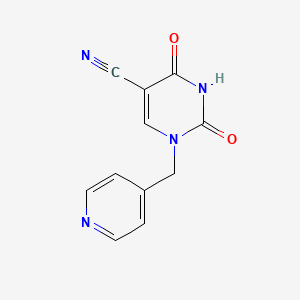
![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)
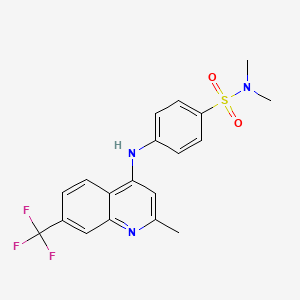
![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)
